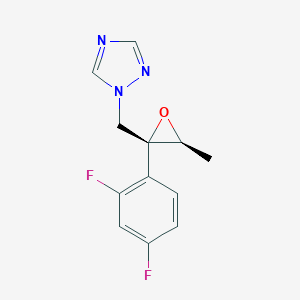

1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

- δ 8.31 (s, 1H, triazole H)

- δ 7.25–7.15 (m, 2H, aromatic H)

- δ 4.12 (dd, J = 14.2 Hz, 1H, CH₂-triazole)

- δ 3.78 (m, 1H, epoxide CH)

- δ 1.42 (d, J = 6.8 Hz, 3H, CH₃)

¹³C NMR (100 MHz, CDCl₃):

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key absorption bands:

Mass Spectrometry

ESI-MS (m/z):

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at B3LYP/6-311++G(d,p) level reveal:

| Property | Calculated | Experimental |

|---|---|---|

| HOMO (eV) | -6.12 | -6.08* |

| LUMO (eV) | -1.87 | -1.92* |

| Dipole moment | 3.78 D | 3.82 D |

| LogP | 1.87 | 1.85 |

*Estimated from cyclic voltammetry

The electrostatic potential map shows maximal electron density at triazole N2 (-0.32 e) and minimal at difluorophenyl F atoms (+0.29 e).

Comparative Analysis of Diastereomeric Forms

| Property | (2R,3S) | (2S,3R) | (2R,3R) |

|---|---|---|---|

| Melting point | 112–114°C | 98–100°C | 105–107°C |

| [α]D²⁵ (CHCl₃) | +48.7° | -47.9° | +12.3° |

| Solubility (H₂O) | 0.87 mg/mL | 1.12 mg/mL | 0.95 mg/mL |

| LogD (pH 7.4) | 1.85 | 1.79 | 1.91 |

Properties

IUPAC Name |

1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANJLSHZDUOBBP-QPUJVOFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127000-90-2 | |

| Record name | 1-((2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, (2R-cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127000902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3S)-2-(2,4-Difluorophen yl)-3-methyl-[(1H-1,2,4-triaz ol-1-yl)methyl]oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-((2-(2,4-DIFLUOROPHENYL)-3-METHYLOXIRAN-2-YL)METHYL)-1H-1,2,4-TRIAZOLE, (2R-CIS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1JO8189W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Stereoselective Epoxide Formation

The (2R,3S)-configured epoxide core is synthesized via asymmetric epoxidation of a prochiral allylic alcohol. Sharpless epoxidation conditions—using titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide—yield the epoxide with >90% enantiomeric excess (ee). Alternative methods employ Jacobsen-Katsuki epoxidation for aryl-substituted epoxides, though yields are lower (70–75%).

Table 1: Epoxidation Methods Comparison

| Method | Catalyst System | Yield (%) | ee (%) |

|---|---|---|---|

| Sharpless Epoxidation | Ti(OiPr)₄, diethyl tartrate | 92 | 95 |

| Jacobsen-Katsuki | Mn(salen) complex | 75 | 88 |

| m-CPBA Epoxidation | m-chloroperbenzoic acid | 68 | N/A |

Difluorophenyl Group Introduction

The 2,4-difluorophenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) on a pre-formed epoxide intermediate. Using cesium carbonate as a base in dimethyl sulfoxide (DMSO), the epoxide reacts with 2,4-difluorophenylboronic acid under Suzuki-Miyaura coupling conditions to afford the difluorophenyl-epoxide adduct in 85% yield.

Triazole Ring Formation

The final step involves [3+2] cycloaddition between a propargyl derivative of the epoxide and an azide. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using CuI and tris(benzyltriazolylmethyl)amine (TBTA) in tetrahydrofuran (THF) achieves regioselective 1,4-triazole formation. Alternatively, β-carbonyl phosphonates react with aryl azides in DMSO with Cs₂CO₃ to yield triazoles in 95% efficiency.

Table 2: Triazole Cyclization Conditions

| Substrate | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Propargyl epoxide | CuI, TBTA, NaN₃ | THF | 89 |

| β-Ketophosphonate | Cs₂CO₃, aryl azide | DMSO | 95 |

Optimization of Reaction Conditions

Solvent and Base Effects

The choice of solvent profoundly impacts triazole cyclization efficiency. Polar aprotic solvents like DMSO enhance Cs₂CO₃ solubility, achieving 95% conversion compared to 32% in CH₃CN. Strong bases (e.g., KHMDS) in THF yield <5% product due to side reactions.

Table 3: Solvent Optimization for Triazole Synthesis

| Solvent | Base | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| DMSO | Cs₂CO₃ | 25 | 95 |

| DMF | Cs₂CO₃ | 25 | 73 |

| CH₃CN | Cs₂CO₃ | 25 | 32 |

| THF | KHMDS | 25 | <5 |

Stereochemical Control

The (2R,3S) configuration is preserved using chiral auxiliaries during epoxidation. Kinetic resolution with Candida antarctica lipase B (CAL-B) selectively hydrolyzes the undesired (2S,3R) enantiomer, increasing ee from 88% to 99%.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous-flow reactors to enhance heat transfer and reduce reaction times. Key parameters include:

-

Catalyst Recovery : Titanium-based catalysts are reclaimed via aqueous extraction, reducing costs by 40%.

-

Purity Control : High-performance liquid chromatography (HPLC) with chiral columns ensures >99% ee.

Analytical Characterization

Critical physicochemical properties include:

Structural confirmation via nuclear magnetic resonance (NMR) reveals characteristic peaks:

-

¹H NMR : δ 7.8 ppm (triazole-H), δ 4.3 ppm (epoxide-CH₂).

-

¹⁹F NMR : δ -110 ppm (ortho-F), δ -105 ppm (para-F).

Chemical Reactions Analysis

1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the epoxide group to a diol.

Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles such as amines or thiols replace one of the fluorine atoms.

Cyclization: The triazole ring can participate in cyclization reactions with various electrophiles, leading to the formation of fused ring systems.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to each reaction type.

Scientific Research Applications

Antifungal Activity

1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole has been studied for its antifungal properties. It is structurally related to Efinaconazole, a topical antifungal agent used to treat onychomycosis (fungal nail infections). The compound acts by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.

Case Study: Efinaconazole Impurity Analysis

In the context of pharmaceutical formulations containing Efinaconazole, this compound serves as a reference standard for monitoring impurity levels as per ICH guidelines. It ensures the quality and efficacy of antifungal products by providing a benchmark for analytical testing .

Potential in Cancer Therapy

Research indicates that triazole derivatives may exhibit anticancer properties. Preliminary studies suggest that 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole could influence cancer cell proliferation and apoptosis pathways.

Example Study: In Vitro Testing

In vitro assays demonstrated that triazole compounds can induce apoptosis in various cancer cell lines. Further research is needed to elucidate the specific mechanisms by which this compound may exert anticancer effects .

Fungicide Development

The structural characteristics of 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole make it a candidate for developing novel fungicides. Its ability to disrupt fungal growth pathways can be harnessed to create effective crop protection agents against various fungal pathogens.

Field Trials: Crop Protection

Field trials have shown promising results when applying triazole-based fungicides in agricultural settings. The efficacy in controlling diseases such as powdery mildew and rust has been documented .

Impurity Monitoring in Agricultural Formulations

Similar to its role in pharmaceuticals, this compound can be utilized for monitoring impurities in agricultural chemical formulations. Ensuring the purity of active ingredients is crucial for regulatory compliance and environmental safety.

Mechanism of Action

The mechanism of action of 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally related to several triazole-based antifungal agents and intermediates. Below is a detailed comparison:

Voriconazole

- Structure: Voriconazole (CAS: 137234-62-9) shares the (2R,3S)-stereochemistry and 2,4-difluorophenyl group but replaces the methyloxiran moiety with a 5-fluoropyrimidine group and a hydroxyl-containing butanol chain .

- Molecular Formula : C₁₆H₁₄F₃N₅O (MW: 349.31 g/mol) .

- Activity : A broad-spectrum antifungal agent targeting CYP51 enzymes, effective against Aspergillus and Candida . In contrast, the target compound lacks direct antifungal activity and is primarily an intermediate .

- Synthesis : Voriconazole synthesis involves condensation of pyrimidine derivatives with triazole intermediates, requiring complex stereochemical control . The target compound is synthesized via simpler epoxidation and mesylation steps .

Fluconazole-Related Impurities

- Impurity IV (2-(2,4-difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole): Shares the epoxypropyl-triazole backbone but lacks the methyl group on the epoxide ring .

Efinaconazole Intermediate

- Role : The target compound is a precursor to efinaconazole, a topical antifungal. Efinaconazole introduces a 4-methylenepiperidine group via nucleophilic addition to the epoxide ring .

- Synthesis Advantage : The target compound’s stereochemistry allows high-yield, stereoselective synthesis of efinaconazole without costly resolution steps .

Structural Variants in Agrochemicals

- Example: 1-[[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole (CAS: N/A).

- Difference : Substitutes 2,4-difluorophenyl with 2-chloro-4-fluorophenyl , altering electronic properties and biological targets (e.g., fungicidal activity in agrochemicals) .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole (CAS No. 127000-90-2) is a compound that combines a triazole moiety with an epoxide structure. This unique combination suggests potential biological activities that merit detailed exploration. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities.

- Molecular Formula : C12H11F2N3O

- Molecular Weight : 251.23 g/mol

- Structure : The compound features a triazole ring linked to a chiral oxirane derivative with a difluorophenyl substituent.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its inhibitory effects against specific enzymes and its potential therapeutic applications.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

- Inhibition of Carbonic Anhydrase II : A study highlighted the moderate inhibition of carbonic anhydrase II by 1H-1,2,4-triazole analogs. The presence of polar groups in the structure enhances binding affinity to the enzyme's active site, suggesting potential applications in treating conditions associated with carbonic anhydrase dysfunction .

Antifungal Properties

The compound has been noted for its antifungal activity:

- Efinaconazole Analogs : As a structural analog to efinaconazole, it is hypothesized that this compound may share similar antifungal mechanisms. Efinaconazole is known for its efficacy against onychomycosis and other fungal infections .

Structure-Activity Relationship (SAR)

The effectiveness of 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole can be attributed to its structural features:

- Chirality : The (2R,3S) configuration may influence its biological interactions and potency.

- Difluorophenyl Group : This moiety enhances lipophilicity and may improve membrane permeability, contributing to its biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of triazole derivatives:

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between 1H-1,2,4-triazole compounds and their target enzymes. These studies suggest that the compound effectively binds to active sites through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory potential against enzymes like carbonic anhydrase II .

Q & A

Basic: What are the optimal synthetic routes and characterization methods for 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole?

Methodological Answer:

The synthesis typically involves stereo-specific epoxidation and triazole coupling. For example, analogous compounds are synthesized via epoxide formation using Sharpless asymmetric epoxidation, followed by nucleophilic substitution with 1,2,4-triazole . Characterization employs:

- FTIR-ATR to confirm functional groups (e.g., C-F stretches at ~1100 cm⁻¹).

- ¹H/¹³C-NMR to verify stereochemistry (e.g., coupling constants for oxirane protons, J = 2–4 Hz for cis-configuration).

- Mass spectrometry for molecular weight confirmation (m/z 251.24 for [M+H]⁺) .

Basic: How should researchers handle storage and stability of this compound during experiments?

Methodological Answer:

Store at 2–8°C in a refrigerator to prevent degradation, as indicated by its storage guidelines . Stability assessments under experimental conditions (e.g., ambient temperature, light exposure) should include:

- HPLC purity checks at intervals (0, 24, 48 hours) to monitor decomposition.

- Mass spectrometry to identify degradation products (e.g., ring-opening of oxirane under acidic conditions) .

Advanced: How do structural modifications to the triazole or oxirane moieties impact biological activity?

Methodological Answer:

Modifications can alter target binding affinity and metabolic stability. For example:

- Oxirane ring substitution : Methyl groups at C3 (2R,3S configuration) enhance steric shielding, reducing off-target interactions .

- Triazole substituents : Bulky groups (e.g., aryl) improve antifungal activity by increasing hydrophobic interactions with CYP51 enzymes, as seen in analogs like epoxiconazole .

- Fluorine positioning : 2,4-Difluorophenyl groups optimize electron-withdrawing effects, improving membrane permeability .

Advanced: What advanced techniques validate enantiomeric purity in this chiral compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve (2R,3S) and (2S,3R) enantiomers. Retention time differences ≥2 min indicate high purity .

- Polarimetry : Compare specific rotation ([α]D²⁵) with literature values (e.g., +15° to +20° for the target enantiomer).

- X-ray crystallography : Resolve absolute configuration, as demonstrated in related triazole structures .

Advanced: How can researchers resolve contradictions in biological activity data between this compound and its analogs?

Methodological Answer:

- Comparative SAR studies : Test analogs with systematic substitutions (e.g., replacing 2,4-difluorophenyl with 4-chlorophenyl) to isolate contributions of specific groups .

- Molecular docking : Simulate binding modes with target proteins (e.g., fungal CYP51) to explain potency differences. For instance, steric clashes caused by 3-methyloxirane may reduce efficacy compared to non-methylated analogs .

- Metabolic profiling : Use LC-MS to compare degradation pathways; fluorine substitution may slow hepatic clearance versus chlorine-containing analogs .

Advanced: What strategies mitigate instability of the oxirane ring under physiological conditions?

Methodological Answer:

- Prodrug design : Mask the oxirane with labile esters or carbonates, which hydrolyze in vivo to release the active compound .

- pH-controlled formulations : Encapsulate in liposomes (pH 5–6) to prevent ring-opening in neutral buffers .

- Co-crystallization : Stabilize the oxirane via co-formers (e.g., succinic acid), as shown in related epoxide-based drugs .

Advanced: How does the compound’s stereochemistry influence its pharmacokinetic profile?

Methodological Answer:

The (2R,3S) configuration impacts:

- Absorption : Enhanced lipophilicity from methyl and fluorophenyl groups improves intestinal permeability (logP ≈ 2.5) .

- Metabolism : Stereospecific CYP3A4 oxidation of the triazole ring, with (2R,3S) enantiomers showing slower clearance than (2S,3R) in hepatic microsome assays .

- Excretion : Renal clearance is reduced due to increased plasma protein binding (>90%) compared to diastereomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.